molecular formula C5H8Br2O B130603 1,5-Dibromopentan-3-one CAS No. 140200-76-6

1,5-Dibromopentan-3-one

Cat. No.: B130603
CAS No.: 140200-76-6
M. Wt: 243.92 g/mol
InChI Key: JVWRMAONKJMECW-UHFFFAOYSA-N
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Description

1,5-Dibromopentan-3-one is an organic compound with the molecular formula C5H8Br2O. It is a dibromo ketone, characterized by the presence of two bromine atoms and a ketone functional group. This compound is used in various chemical reactions and serves as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromopentan-3-one can be synthesized through several methods. One common method involves the bromination of 1,5-pentanediol. The reaction typically uses hydrobromic acid (HBr) and concentrated sulfuric acid (H2SO4) as reagents . Another method involves the ring-opening of tetrahydropyrans under similar conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of phase-transfer catalysis with a phosphonium salt. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromopentan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ketone group.

    Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of the compound.

Major Products

    Substitution: Products include 1,5-diiodopentan-3-one.

    Reduction: The major product is 1,5-dibromopentanol.

    Oxidation: The major product is 1,5-dibromopentanoic acid.

Scientific Research Applications

1,5-Dibromopentan-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,5-Diiodopentan-3-one: Similar structure but with iodine atoms instead of bromine.

    1,5-Dichloropentan-3-one: Similar structure but with chlorine atoms instead of bromine.

    1,5-Difluoropentan-3-one: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

1,5-Dibromopentan-3-one is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This makes it a balanced reagent for various chemical transformations.

Properties

IUPAC Name

1,5-dibromopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWRMAONKJMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456679
Record name 1,5-dibromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140200-76-6
Record name 1,5-dibromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1,5-dibromopentan-3-one utilized in the synthesis of macrocyclic diynes?

A1: this compound serves as a key electrophile in the synthesis of 14-membered ring diynes []. The research highlights two specific reactions:

  • Synthesis of cyclotetradeca-4,11-diynone derivatives: The ethylene ketal of this compound reacts with the dilithium salt of 1,8-nonadiyne. This reaction forms the diketal precursor to cyclotetradeca-4,11-diynone, which can be deprotected to obtain the desired ketone [].
  • Synthesis of 1,8-dioxacyclotetradeca-4,11-diyne: this compound is first converted to its corresponding dioxane derivative (1,5-dibromo-3-oxapentane). This derivative then reacts with the dilithium salt of 5-oxanona-1,8-diyne to yield 1,8-dioxacyclotetradeca-4,11-diyne [].

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